Enabling Scalable Synthesis of cis-Configured Cyclopropane Diesters
A continuous stirred tank reactor (CSTR) flow process was developed specifically for the synthesis of the cis-isomer of diethyl cyclopropane-1,2-dicarboxylate, the direct ethyl ester analog of the target compound. This process was successfully demonstrated at a multi-hundred gram scale in laboratory production, proving the scalability of cis-specific cyclopropane diester chemistry [1]. The observed conversion rate in the CSTR matched predictions from batch kinetic data, although the cis/trans ratio was slightly lower than in the batch process, highlighting the importance of controlled conditions for maintaining stereochemical fidelity [1].
| Evidence Dimension | Scalability of Synthesis |
|---|---|
| Target Compound Data | Not directly quantified; study performed on diethyl ester analog. |
| Comparator Or Baseline | Batch process for diethyl cis-1,2-cyclopropanedicarboxylate. |
| Quantified Difference | Conversion rate essentially the same as predicted; cis/trans ratio slightly lower. |
| Conditions | CSTR flow process using lithium hydride powder. |
Why This Matters
Demonstrates that the cis-cyclopropane diester scaffold is amenable to continuous manufacturing, a key advantage for industrial procurement.
- [1] Baidu Scholar. (2014). Development of flow processes for the syntheses of N-aryl pyrazoles and diethyl cyclopropane-cis-1,2-dicarboxylate. DOI: 10.1021/bk-2014-1181.ch014. View Source
